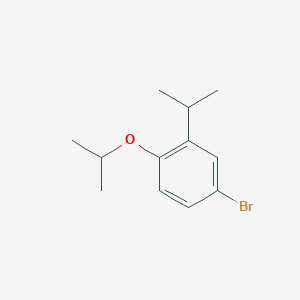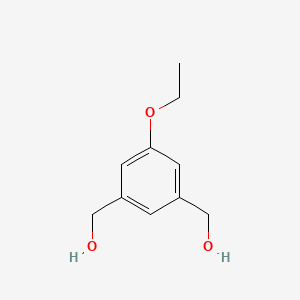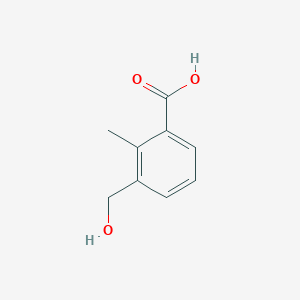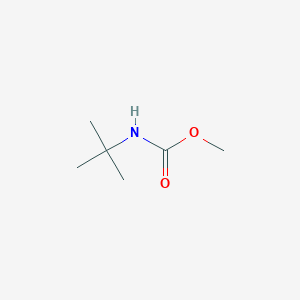
Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-Boc-Protected Anilines Synthesis: tert-Butyl carbamate serves as a precursor in the synthesis of N-Boc-protected anilines. These compounds are essential intermediates in pharmaceutical and agrochemical research .
Tetrasubstituted Pyrroles: Researchers have employed methyl tert-butylcarbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles often bear ester or ketone groups at the C-3 position, making them valuable building blocks for drug discovery and materials science .
Hofmann Rearrangement
An efficient one-pot procedure involving the Hofmann rearrangement of aromatic and aliphatic amides leads to the formation of methyl carbamates. This method provides high yields of both methyl and benzyl carbamates. Notably, β-phenylamino amides yield stereospecific five-membered cyclic ureas .
Mecanismo De Acción
Target of Action
Methyl tert-butylcarbamate, also known as Carbamic acid, (1,1-dimethylethyl)-, methyl ester, is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . They play a role in drug-target interaction or improve the biological activity of parent molecules .
Mode of Action
The mode of action of Methyl tert-butylcarbamate involves its interaction with its targets. It is used as a protecting group for amines in organic synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by Methyl tert-butylcarbamate are related to its role as a protecting group for amines. It is used in the synthesis of peptides . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Pharmacokinetics
Carbamates in general are known to have good chemical and proteolytic stability, and the ability to penetrate cell membranes . They are used in prodrugs mainly to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .
Result of Action
The result of the action of Methyl tert-butylcarbamate is the protection of amines during organic synthesis . This allows for the successful synthesis of peptides without unwanted reactions at the amine sites .
Action Environment
The action of Methyl tert-butylcarbamate is influenced by the environmental conditions of the reaction. For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases allows for its use in various reaction environments .
Propiedades
IUPAC Name |
methyl N-tert-butylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCAQUUDOCPMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, (1,1-dimethylethyl)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



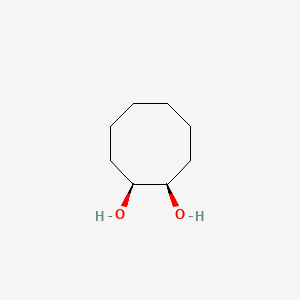
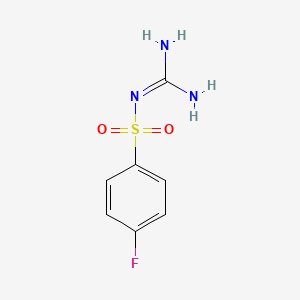
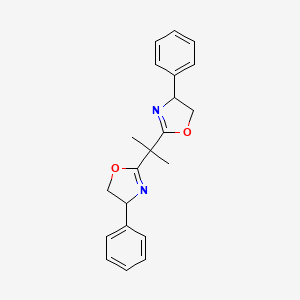
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)
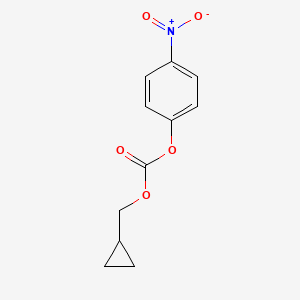


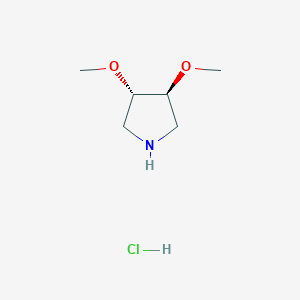
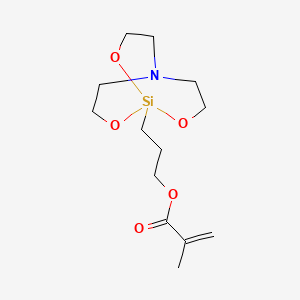
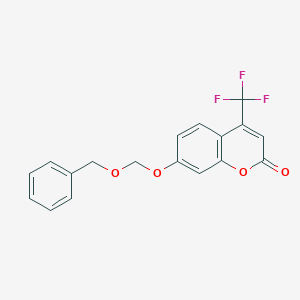
![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)
